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Introduction

2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), a derivative of isonicotinic acid, presents
a molecule of interest for medicinal chemistry and drug development.[1] Isonicotinic acid
derivatives have a history of biological activity, most notably as antitubercular agents.[2] A
comprehensive understanding of the structural and electronic properties of 2-
hydroxyisonicotinic acid is paramount for its potential application. This technical guide
outlines the standard procedures for acquiring and interpreting key spectroscopic data—
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this
compound. Due to the limited availability of public spectroscopic data for 2-
hydroxyisonicotinic acid, this document focuses on the experimental protocols and expected
spectral features, providing a framework for researchers to generate and analyze this critical
information.

A crucial aspect of 2-hydroxyisonicotinic acid's structure is its existence in tautomeric forms:
the 'hydroxy' form and the 'oxo’ (or 'pyridone’) form (2-oxo-1,2-dihydropyridine-4-carboxylic
acid).[3][4] The equilibrium between these tautomers can be influenced by the solvent and the
physical state (solid or solution), which will be reflected in the spectroscopic data.
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Caption: Tautomeric forms of 2-Hydroxyisonicotinic acid.

Spectroscopic Data Summary

While specific, publicly available datasets for 2-hydroxyisonicotinic acid are scarce, the

following tables outline the expected spectral characteristics based on its structure and the

known ranges for similar functional groups. These tables are intended to serve as a guide for

the analysis of experimentally obtained data.

Table 1: Expected *H NMR Data

Expected Coupling
Proton Chemical Shift  Multiplicity Constant (J) Notes
(ppm) (Hz)
H-3 6.5-7.0 Doublet 1-3
Doublet of
H-5 75-8.0 5-8, 1-3
doublets
H-6 8.0-85 Doublet 5-8
_ Exchangeable
-OH (Carboxyl) 10.0-13.0 Broad Singlet - )
with D20
Dependent on
-NH/-OH (Ring) Variable Broad Singlet - tautomeric form
and solvent
Table 2: Expected 13C NMR Data
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Expected Chemical Shift

Carbon Notes
(ppm)
Highly dependent on

2 160170 tajtoéerii form (C-O vs C=0)
C-3 105 - 115

C-4 140 - 150

C-5 120 - 130

C-6 145 - 155

C=0 (Carboxyl) 165 - 175

Table 3: Expected IR Spectroscopy Data

Expected
Functional Group Wavenumber Intensity Notes
(cm™)
) ) Characteristic broad
O-H (Carboxylic Acid) 2500 - 3300 Broad ]
absorption
Position can be
C=0 (Carboxylic Acid) 1680 - 1720 Strong affected by hydrogen
bonding
_ If the oxo tautomer is
C=0 (Pyridone) 1640 - 1680 Strong
present
) Aromatic and pyridone
C=C/C=N 1550 - 1650 Medium-Strong )
ring stretches
C-O 1200 - 1300 Medium-Strong

Table 4: Expected Mass Spectrometry Data
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lon Expected m/z Notes

For the molecular formula

[M+H]* 140.034 CeHsNOs (Monoisotopic Mass:
139.027)

[M-H]~ 138.012

[M+Na]*+ 162.016

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for 2-
hydroxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Methodology:

e Sample Preparation:

o Dissolve 5-10 mg of 2-hydroxyisonicotinic acid in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, Methanol-da4, or D20). DMSO-ds is often a good
choice for carboxylic acids as it can dissolve the sample and allow for the observation of
exchangeable protons.

o Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove
any particulate matter.

e 'H NMR Acquisition:

o

Spectrometer: 400 MHz or higher field NMR spectrometer.

o

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

[¢]

Spectral Width: 0-16 ppm.
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o Number of Scans: 16-64, depending on the concentration.
o Relaxation Delay (d1): 1-5 seconds.
o Acquisition Time (aq): 2-4 seconds.

o Temperature: 298 K.

e 13C NMR Acquisition:

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

[e]

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

o

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

[e]

Relaxation Delay (d1): 2 seconds.

[e]

Acquisition Time (aq): 1-2 seconds.

o Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Phase the spectrum manually.

[e]

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and
39.52 ppm for 13C).

[e]

Integrate the peaks in the *H spectrum.

Perform baseline correction.

o
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Background Collection:

o Ensure the ATR crystal (typically diamond) is clean.

o Collect a background spectrum of the empty ATR stage. This will be subtracted from the
sample spectrum.

e Sample Application:
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o Place a small amount of the solid 2-hydroxyisonicotinic acid powder directly onto the
ATR crystal.

o Apply pressure using the built-in press to ensure good contact between the sample and

the crystal.

e Spectrum Acquisition:
o Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
o Spectral Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16-32.
» Data Processing:
o The software will automatically perform a background subtraction.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of 2-hydroxyisonicotinic acid (approximately 1-10 pg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a
small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative
ion mode) can enhance ionization.

e Mass Spectrometry Analysis:

o Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a
guadrupole, time-of-flight (TOF), or Orbitrap analyzer).
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lonization Mode: Both positive ((M+H]*) and negative ([M-H]~) ion modes should be run.

[e]

o Infusion: Introduce the sample solution into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

o Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-500).

o Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas
temperature and flow rate to obtain a stable and strong signal.

e Data Analysis:
o ldentify the molecular ion peak in both positive and negative modes.

o Use high-resolution mass spectrometry to determine the accurate mass and predict the
elemental formula.

Prepare Dilute Solution

'

Electrospray lonization
(+/- Modes)

'

Mass Analysis
(e.g., TOF, Orbitrap)

Data Interpretation
(Molecular lon, Accurate Mass)

'

Elemental Formula Determination
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Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of 2-hydroxyisonicotinic acid is essential for confirming
its identity, purity, and for understanding its chemical properties. While publicly available
spectral data is limited, the experimental protocols and expected spectral features outlined in
this guide provide a robust framework for researchers to obtain and interpret the necessary
NMR, IR, and MS data. Careful consideration of the tautomeric equilibrium is critical for a
complete and accurate structural elucidation. This foundational data is a prerequisite for any
further investigation into the biological activity and potential therapeutic applications of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]

2. researchgate.net [researchgate.net]

3. 2-Hydroxyisonicotinic Acid | C6H5NO3 | CID 280756 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm
(RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxyisonicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064118#spectroscopic-data-nmr-ir-ms-of-2-
hydroxyisonicotinic-acid]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b064118?utm_src=pdf-body-img
https://www.benchchem.com/product/b064118?utm_src=pdf-body
https://www.benchchem.com/product/b064118?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_1121-60-4_1HNMR.htm
https://www.researchgate.net/figure/C-NMR-spectrum-of-4_fig1_255729575
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyisonicotinic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxyisonicotinic-acid
https://pubs.rsc.org/en/content/articlelanding/2015/ce/c4ce02290d
https://pubs.rsc.org/en/content/articlelanding/2015/ce/c4ce02290d
https://www.benchchem.com/product/b064118#spectroscopic-data-nmr-ir-ms-of-2-hydroxyisonicotinic-acid
https://www.benchchem.com/product/b064118#spectroscopic-data-nmr-ir-ms-of-2-hydroxyisonicotinic-acid
https://www.benchchem.com/product/b064118#spectroscopic-data-nmr-ir-ms-of-2-hydroxyisonicotinic-acid
https://www.benchchem.com/product/b064118#spectroscopic-data-nmr-ir-ms-of-2-hydroxyisonicotinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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